molecular formula C11H16ClNO2 B3028439 (S)-2-Amino-2-(4-cyclopropoxyphenyl)ethanol hydrochloride CAS No. 2061996-92-5

(S)-2-Amino-2-(4-cyclopropoxyphenyl)ethanol hydrochloride

Cat. No.: B3028439
CAS No.: 2061996-92-5
M. Wt: 229.70
InChI Key: GRMODXNOQALNFH-RFVHGSKJSA-N
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Description

The compound seems to be related to the family of boronic acids and their derivatives, which are important building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura coupling .


Synthesis Analysis

While specific synthesis methods for “(S)-2-Amino-2-(4-cyclopropoxyphenyl)ethanol hydrochloride” are not available, similar compounds like boronic acids and their derivatives can be synthesized using various methods. For example, one common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .


Chemical Reactions Analysis

Boronic acids and their derivatives participate in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Indoles and Indolines : (S)-2-Amino-2-(4-cyclopropoxyphenyl)ethanol hydrochloride can be used in the synthesis of various indoles and indolines. For instance, 2-(2,6-Diaminophenyl)ethanol can be transformed into 4-hydroxyindoline and 4-aminoindoline, which are further converted to 4-hydroxy- and 4-aminoindoles through dehydrogenation processes (Tanaka et al., 1989).

  • Isoquinoline Syntheses : It's also utilized in the synthesis of isoquinolines. A synthesis method involving the cyclization of norphenylephrine derivatives, including 2-amino-(3-hydroxyphenyl) ethanol, has been explored for producing various tetrahydroisoquinolines (Kametani et al., 1970).

  • Antibacterial Activity Estimation : Studies have been conducted on tertiary aminoalkanols hydrochlorides, including variations of this compound, to evaluate their antibacterial properties (Isakhanyan et al., 2014).

Biocatalysis and Pharmaceutical Intermediates

  • Biocatalytic Production : This compound serves as an intermediate in biocatalytic processes. For instance, the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for the drug ticagrelor, has been achieved with high stereoselectivity using ketoreductases (Zhao et al., 2017).

  • Synthesis of Pharmaceutical Intermediates : It is also utilized in the synthesis of various pharmaceutical intermediates. For example, the synthesis of complexes of oxorhenium(V) with aromatic 2-amino-alcohols has been reported, which are significant in the development of pharmaceuticals (Bandoli et al., 2002).

Biochemical Research

  • Metabolism Studies : The compound has been used in the study of in vivo metabolism, as seen in research on phenethylamine derivatives, providing insights into metabolic pathways and the synthesis of metabolites (Kanamori et al., 2002).

  • Cancer Cell Research : Investigations into the effects of structurally similar compounds on cancer cells, including the induction of apoptosis and the modulation of protein expression, have been conducted, offering valuable insights into potential cancer therapies (Wu et al., 2004).

  • Flower Senescence Study : Ethanol derivatives, closely related to this compound, have been studied for their influence on ethylene biosynthesis and flower senescence, contributing to agricultural and botanical research (Heins & Blakely, 1980).

Properties

IUPAC Name

(2S)-2-amino-2-(4-cyclopropyloxyphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-11(7-13)8-1-3-9(4-2-8)14-10-5-6-10;/h1-4,10-11,13H,5-7,12H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMODXNOQALNFH-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1OC2=CC=C(C=C2)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061996-92-5
Record name Benzeneethanol, β-amino-4-(cyclopropyloxy)-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061996-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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